molecular formula C₂₀H₁₉FN₄O₄ B1164440 4-amino-3-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-2-methyl-4-oxobutanoicacid

4-amino-3-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-2-methyl-4-oxobutanoicacid

Cat. No.: B1164440
M. Wt: 398.39
Attention: For research use only. Not for human or veterinary use.
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Description

AB-FUBINACA metabolite 2A is a carboxy metabolite of AB-FUBINACA, a synthetic cannabinoid. Synthetic cannabinoids are compounds designed to mimic the effects of tetrahydrocannabinol, the active ingredient in cannabis. AB-FUBINACA was initially developed by Pfizer for potential therapeutic use but has since been found in various recreational drug products. The metabolite 2A is one of the primary metabolites formed when AB-FUBINACA is processed in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AB-FUBINACA metabolite 2A involves multiple steps, starting from the parent compound AB-FUBINACA. The process typically includes:

    Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

    Introduction of the Fluorophenyl Group: This step involves the coupling of the indazole core with a fluorophenyl group using a palladium-catalyzed cross-coupling reaction.

    Carboxylation: The final step involves the carboxylation of the intermediate compound to form the carboxy metabolite 2A.

Industrial Production Methods

Industrial production of AB-FUBINACA metabolite 2A follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

AB-FUBINACA metabolite 2A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted analogs of AB-FUBINACA metabolite 2A .

Scientific Research Applications

AB-FUBINACA metabolite 2A has several scientific research applications:

Mechanism of Action

AB-FUBINACA metabolite 2A exerts its effects by interacting with cannabinoid receptors in the body, primarily the CB1 receptor. This interaction leads to the activation of various intracellular signaling pathways, resulting in the modulation of neurotransmitter release. The exact molecular targets and pathways involved in the action of metabolite 2A are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AB-FUBINACA metabolite 2A is unique due to its specific carboxylation, which affects its pharmacokinetics and interaction with cannabinoid receptors. This makes it a valuable compound for studying the metabolism and effects of synthetic cannabinoids .

Properties

Molecular Formula

C₂₀H₁₉FN₄O₄

Molecular Weight

398.39

Synonyms

AB-Fubinaca Metabolite 2

Origin of Product

United States

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